ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate features a cyclohepta[b]thiophene core substituted at position 2 with a benzamido group bearing a methylthio (-SCH₃) moiety and at position 3 with an ethyl carboxylate (-COOEt). This scaffold is frequently modified to explore structure-activity relationships (SAR), particularly in antiviral and antitumor research.
Properties
IUPAC Name |
ethyl 2-[(2-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c1-3-24-20(23)17-13-9-5-4-6-12-16(13)26-19(17)21-18(22)14-10-7-8-11-15(14)25-2/h7-8,10-11H,3-6,9,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHSOTLRBSYGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions One common approach starts with the preparation of the cyclohepta[b]thiophene core, which can be synthesized through a series of cyclization reactions involving thiophene precursors
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, automated systems for precise addition of reagents, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exhibit significant anticancer properties. The thiophene ring structure is known to enhance the biological activity against various cancer cell lines, making it a candidate for further development as an anticancer drug. Studies have shown that derivatives of thiophene can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research indicates that similar thiophene derivatives possess activity against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. This makes the compound a potential candidate for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular disorders. Compounds with a similar backbone have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify the electronic properties through substitution allows for tailoring materials for specific applications in electronic devices .
Polymer Chemistry
This compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability while providing unique optical properties that are beneficial for coatings and packaging materials .
Enzyme Inhibition
Studies have suggested that compounds with similar structures can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit xanthine oxidase or other key enzymes involved in purine metabolism, which could be beneficial for treating conditions like gout .
Drug Delivery Systems
Due to its structural characteristics, this compound can be explored as a component in drug delivery systems. Its ability to form stable complexes with various drugs could enhance bioavailability and targeted delivery to specific tissues .
Summary Table of Applications
| Application Area | Specific Applications | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibition of tumor growth |
| Antimicrobial Properties | Activity against bacteria and fungi | |
| Anti-inflammatory Effects | Reduction of inflammation | |
| Materials Science | Organic Electronics | Use in OLEDs and OPVs |
| Polymer Chemistry | Enhanced mechanical strength | |
| Biochemical Applications | Enzyme Inhibition | Treatment for metabolic disorders |
| Drug Delivery Systems | Improved bioavailability |
Mechanism of Action
The mechanism of action of ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzamido group may facilitate binding to specific proteins or enzymes, while the thiophene core could interact with cellular membranes or other hydrophobic environments. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Key Observations :
- Yield Variability : Electron-withdrawing groups (e.g., -F, -Cl) reduce yields compared to electron-donating groups (e.g., -OCH₃) due to altered reactivity in amide coupling .
- Purification: Most analogs are purified via crystallization (ethanol or cyclohexane), indicating moderate solubility in polar solvents .
Spectroscopic and Physical Properties
NMR Signatures :
- The ethyl carboxylate group appears as a triplet (δ ~1.35 ppm for CH₃) and quartet (δ ~4.35 ppm for CH₂) in $^1$H NMR .
- Aromatic protons in 2-substituted benzamido groups show distinct splitting patterns (e.g., δ 7.20–8.25 ppm for fluorobenzamido analogs) .
- The methylthio group (-SCH₃) is expected at δ ~2.5 ppm (singlet), distinct from methoxy (-OCH₃, δ ~3.8–4.1 ppm) .
Melting Points :
Crystallographic and Structural Insights
- Cycloheptane Conformation: The cyclohepta[b]thiophene ring adopts a distorted chair conformation, as seen in analogs like 2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (r.m.s. deviation = 0.2345 Å) .
- Hydrogen Bonding : Intramolecular O–H⋯N bonds in hydroxyl-substituted analogs stabilize planar conformations, which may influence receptor binding .
Biological Activity
Ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a cyclohepta[b]thiophene core, characterized by a seven-membered carbon ring fused with a sulfur atom. It contains an ethyl ester group at the third carbon and an amide group linked to the second carbon with a methylthio substituent on the benzene ring of the amide group. However, specific physical and chemical properties such as melting point, boiling point, and solubility remain largely uncharacterized in available literature.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of similar compounds within the thiophene family. For instance, a study synthesized various derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate and screened them against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated significant antibacterial activity across multiple derivatives .
Data Table: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | E. coli, S. aureus, P. aeruginosa | Significant |
| This compound | TBD | TBD |
Antifungal Activity
In addition to antibacterial properties, compounds similar to this compound have also been evaluated for antifungal activity. A study focused on screening various derivatives against fungi such as Candida albicans and Aspergillus flavus. The findings indicated that certain derivatives exhibited promising antifungal effects .
Data Table: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strains Tested | Activity Level |
|---|---|---|
| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | Candida albicans, Aspergillus flavus | Promising |
| This compound | TBD | TBD |
Q & A
Q. What are the standard synthetic routes for preparing this compound and its derivatives?
The compound is typically synthesized via acylation of the ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate core with substituted benzoyl chlorides. Key steps include:
- Method B (Acylation) : Reacting the amino precursor with 2-(methylthio)benzoyl chloride in a polar aprotic solvent (e.g., THF or DCM) under reflux. The product is precipitated by ice/water and crystallized from ethanol .
- Yield Optimization : Yields vary with substituents (e.g., 100% for 2-fluorobenzoyl vs. 46% for 2-chlorobenzoyl derivatives), influenced by steric/electronic effects and purification methods .
Q. Table 1: Representative Yields for Analogous Derivatives
| Substituent on Benzoyl Chloride | Yield (%) | Reference |
|---|---|---|
| 2-Fluoro | 100 | |
| 4-Fluoro | 64 | |
| 2-Chloro | 46 | |
| 2-Methoxy | 100 |
Q. Which spectroscopic techniques are employed for structural characterization?
- 1H/13C NMR : Used to confirm substitution patterns (e.g., aromatic protons at δ 7.20–8.25 ppm, cycloheptane CH2 at δ 1.50–3.10 ppm) and ester/amide linkages .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1716 cm⁻¹ for esters, ~1658 cm⁻¹ for amides) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 455 for a piperazine-containing derivative) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve acylation yields?
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity compared to ethanol, which may reduce yields due to solubility issues .
- Stoichiometry : Excess benzoyl chloride (1.2–1.5 eq.) ensures complete conversion of the amino group .
- Workup : Rapid precipitation in ice/water minimizes side reactions, while ethanol recrystallization improves purity .
Q. How do structural modifications influence biological activity?
- Substituent Position : 2-Fluoro and 2-chloro benzamido derivatives () show higher antiviral activity against influenza polymerase than para-substituted analogs, likely due to enhanced steric complementarity in the target binding pocket .
- Piperazine Additions : Derivatives with 4-benzylpiperazine groups () exhibit acetylcholinesterase inhibition (IC50 < 10 µM), attributed to increased lipophilicity and hydrogen-bonding capacity .
Q. Table 2: Biological Activity Trends in Analogous Compounds
| Derivative | Target | Key Structural Feature | Reference |
|---|---|---|---|
| 2-Fluoro benzamido | Influenza polymerase | Steric bulk at ortho position | |
| 4-Benzylpiperazine acetamido | Acetylcholinesterase | Lipophilic side chain |
Q. How can crystallographic data resolve contradictions in molecular conformation?
- X-ray Diffraction : Reveals chair conformations in cycloheptane rings (r.m.s. deviations: 0.23–0.24 Å) and intramolecular O–H⋯N hydrogen bonds (S(6) motif) stabilizing planar structures .
- Dihedral Angle Analysis : Substituents on the benzamido group alter torsion angles (e.g., 16.13° in molecule A vs. 11.48° in molecule B), impacting packing efficiency and solubility .
Q. What strategies mitigate challenges in hydrolyzing the ethyl ester to the carboxylic acid?
Q. How do electronic effects of substituents impact NMR chemical shifts?
Q. What computational methods complement experimental data for structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
